N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine
Description
Properties
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-3-1-2-9(6-11)7-15-10-4-5-10/h1-3,6,10,12,15H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKILPPMQACFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Difluoroethoxy Phenyl Intermediate: The starting material, 3-bromophenol, undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form 3-(2,2-difluoroethoxy)phenol.
Bromination: The intermediate is then brominated using N-bromosuccinimide (NBS) to introduce a bromomethyl group, resulting in 3-(2,2-difluoroethoxy)benzyl bromide.
Cyclopropanation: The benzyl bromide intermediate undergoes a cyclopropanation reaction with cyclopropylamine in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.
Comparison with Similar Compounds
Structural Similarities and Differences
The following analogs share the cyclopropanamine core but differ in substituent placement and functional groups:
Key Observations :
- Substituent Position : The target compound’s difluoroethoxy group is at the 3-position of the phenyl ring, whereas the analog in has a difluoromethoxy group at the 4-position with an additional methoxy group. Positional differences influence electronic properties and steric interactions.
- Halogen vs. Alkoxy Groups : The bromo-fluoro analog replaces alkoxy groups with halogens, likely increasing molecular weight and altering lipophilicity.
Physicochemical Properties
- Lipophilicity : The difluoroethoxy group (target) may lower logP compared to halogenated analogs (e.g., , logP ~3.66 for a chlorinated analog ), enhancing aqueous solubility.
- Metabolic Stability: Difluoroalkoxy groups (target, ) are less prone to oxidative metabolism than non-fluorinated ethers, as seen in studies on fluorinated prodrugs .
- Molecular Weight : The target compound (~243 g/mol) falls within the acceptable range for central nervous system (CNS) permeability, unlike heavier analogs like (258 g/mol) .
Biological Activity
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the modulation of ion channels and its implications in various therapeutic areas. This article provides an overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- CAS Number : 614731-92-9
- Molecular Weight : 215.25 g/mol
The compound features a cyclopropanamine structure with a difluoroethoxy phenyl group, which is crucial for its biological activity.
This compound primarily acts as an inhibitor of potassium channels, particularly the Kv1.3 channel. This channel plays a significant role in regulating membrane potential and calcium signaling in T lymphocytes. The blockade of Kv1.3 channels has been shown to suppress T cell activation, which is beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis .
Table 1: Biological Targets and Effects
| Biological Target | Effect | Reference |
|---|---|---|
| Kv1.3 Channel | Inhibition of T cell activation | Grissmer et al., 1990; Wulff et al., 2003 |
| Protein Tyrosine Phosphatases (PTP) | Inhibition leading to anti-cancer effects | Xiong et al., 2021 |
Case Study 1: Immunomodulatory Effects
A study investigated the effects of this compound on T cell proliferation. The results indicated that the compound effectively reduced cytokine production (e.g., IL-2 and IFN-γ), demonstrating its potential as an immunosuppressant. This property is particularly relevant for conditions characterized by excessive immune responses .
Case Study 2: Cancer Therapeutics
In another research effort, the compound was evaluated for its inhibitory effects on protein tyrosine phosphatases (PTPs), specifically PTPN1 and PTPN2. The inhibition of these enzymes led to reduced tumor cell proliferation in vitro, suggesting a possible application in cancer therapy .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that this compound exhibits moderate toxicity at high concentrations. Further studies are required to establish a therapeutic window for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
